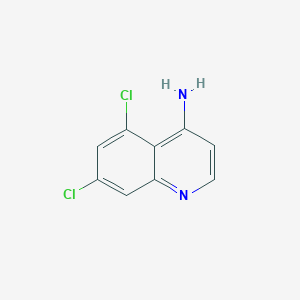
4-Amino-5,7-dichloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5,7-dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 4th position and chlorine atoms at the 5th and 7th positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,7-dichloroquinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine. One common method is the reaction of 4,7-dichloroquinoline with 4-aminoaniline under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at the 4th position by the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,7-dichloroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are important intermediates in the synthesis of various bioactive compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Condensation Reagents: Such as aldehydes and ketones for Schiff base formation.
Major Products Formed
The major products formed from the reactions of this compound include various substituted quinoline derivatives, Schiff bases, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
4-Amino-5,7-dichloroquinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of antimalarial drugs such as chloroquine and amodiaquine.
Biological Studies: The compound is used in studies related to quorum sensing inhibition, which is a promising strategy to combat bacterial infections without relying on traditional antibiotics.
Chemical Research: It is employed in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5,7-dichloroquinoline involves its interaction with specific molecular targets and pathways. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing virulence .
Comparison with Similar Compounds
4-Amino-5,7-dichloroquinoline can be compared with other similar compounds such as:
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure but with different substituents.
Amodiaquine: Another antimalarial drug with a similar structure but with additional functional groups that enhance its activity.
Hydroxychloroquine: A derivative of chloroquine with an added hydroxyl group, used for its antimalarial and anti-inflammatory properties.
These compounds highlight the versatility and importance of the quinoline scaffold in medicinal chemistry, with each derivative offering unique properties and applications.
Properties
IUPAC Name |
5,7-dichloroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQZFHCJNQMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589029 |
Source


|
| Record name | 5,7-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-59-9 |
Source


|
| Record name | 5,7-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
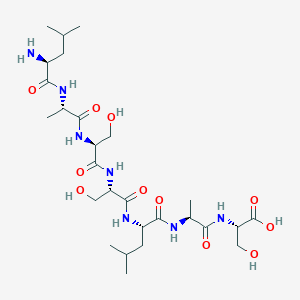
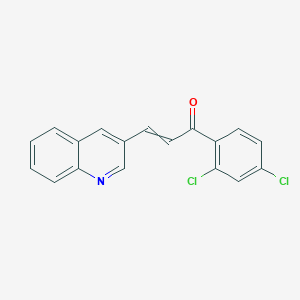
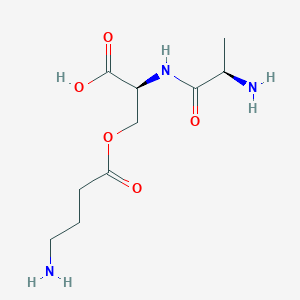
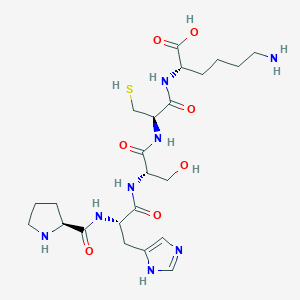
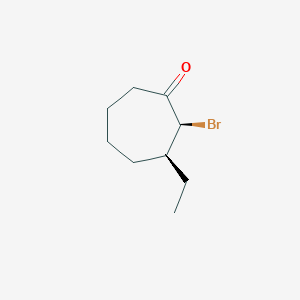
![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
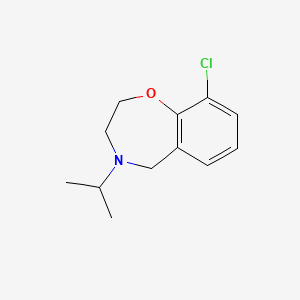
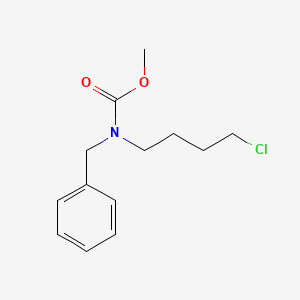
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
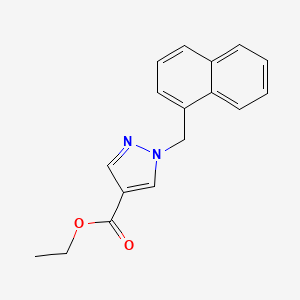
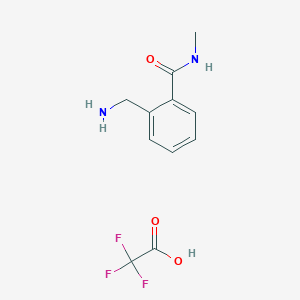
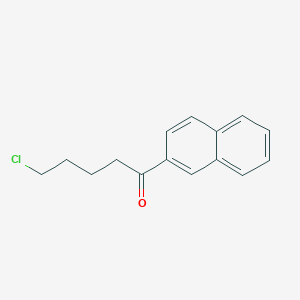
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
